molecular formula C18H11ClF3N3O B15021298 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15021298
M. Wt: 377.7 g/mol
InChI Key: ARARNKGQXBYNFJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include:

Properties

Molecular Formula

C18H11ClF3N3O

Molecular Weight

377.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H11ClF3N3O/c1-10-16-13(18(20,21)22)9-14(15-3-2-8-26-15)23-17(16)25(24-10)12-6-4-11(19)5-7-12/h2-9H,1H3

InChI Key

ARARNKGQXBYNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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